molecular formula C7H12N2O B1365723 1,4-Diazabicyclo[3.2.2]nonan-3-one CAS No. 53619-11-7

1,4-Diazabicyclo[3.2.2]nonan-3-one

Cat. No.: B1365723
CAS No.: 53619-11-7
M. Wt: 140.18 g/mol
InChI Key: VCIKVHACZDLJCT-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.2]nonan-3-one (DBN) is an organic compound with the molecular formula C9H14N2O. It is a white, crystalline solid with a melting point of around 100°C. This compound is used in a variety of applications, including in pharmaceuticals and as a catalyst in organic synthesis. It is also used as a model compound in scientific research due to its unique structure and properties.

Scientific Research Applications

Solid Phase Synthesis

1,4-Diazabicyclo[3.2.2]nonan-3-one compounds have been prepared using solid-phase methodologies. A study demonstrated the synthesis of trisubstituted 1,4-diazabicyclo[4.3.0]nonan-2-one scaffolds using this method, highlighting its utility for constructing large compound libraries for biological assays (Swayze, 1997).

Molecular Modeling and Biological Activity

These compounds are of interest in pharmacology for treating various diseases. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have shown local anesthetic activity and low toxicity, indicating potential for pharmacological applications (Malmakova et al., 2021).

X-ray Diffraction Analysis

The iNOS-inhibitor activity of 3-imino-2,4-diazabicyclo[3.3.1]nonan-1-ol hydrochloride was confirmed through molecular modeling and in vitro experiments, with studies reported using X-ray diffraction analysis (Plotnikova et al., 2013).

Organic-Inorganic Perovskite Ferroelectrics

The compound has been used in the design and preparation of 3D organic-inorganic perovskite ferroelectrics. This application showcases its potential in material science and electronics (Han et al., 2022).

Stimulus-Sensitive Liposomal Delivery System

This compound derivatives have been utilized in designing molecular switches for liposomal delivery systems. These systems can release water-soluble compounds in response to external factors, like pH changes (Veremeeva et al., 2021).

Nootropic Agents

Certain derivatives have been synthesized and evaluated for their nootropic activity, showing a pharmacological profile similar to piracetam but with higher potency (Manetti et al., 2000).

Biochemical Analysis

Biochemical Properties

1,4-Diazabicyclo[3.2.2]nonan-3-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with different types of biomolecules, which can influence the stability and activity of these molecules. For instance, it can interact with enzymes involved in metabolic pathways, potentially affecting their catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its effects may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. Its activity and function can be influenced by its subcellular localization .

Properties

IUPAC Name

1,4-diazabicyclo[3.2.2]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-9-3-1-6(8-7)2-4-9/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIKVHACZDLJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402876
Record name 1,4-diazabicyclo[3.2.2]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53619-11-7
Record name 1,4-diazabicyclo[3.2.2]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quinuclidone HCl (200 g, 1.24 moles) was dissolved in concentrated sulfuric acid (500 ml) and chilled to 0°-5° C. in a very large ice-water bath. NaN3 (200 g, 3.07 moles) was added in small portions over 2 hours. The resulting mixture was stirred at 0° C. for 4 hours. The reaction mixture was then slowly and carefully diluted with 1 liter of water and slowly quenched with a solution of sodium hydroxide (900 g, 22.5 moles) in 1.5 liters of water. After the quench, the pH of the reaction mixture was approximately 13.5. The resulting sodium sulfate was filtered and then washed with 2 liters of chloroform. The aqueous supernatant was extracted with three times 2 l of chloroform. The combined extracts were dried with magnesium sulfate and concentrated to give 94.9 g of a solid residue. This residue was chromatographed (2.0 kg SiO2 ; 9:1 chloroform:methanol) to give 13.59 g of the title compound as white crystals, m.p. 210°-211° C., yield 7.8%.
Name
Quinuclidone HCl
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
900 g
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Yield
7.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[3.2.2]nonan-3-one
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